molecular formula C8H15NO2 B3005274 Methyl 2-ethylprolinate CAS No. 1065334-12-4; 1065848-50-1

Methyl 2-ethylprolinate

Cat. No.: B3005274
CAS No.: 1065334-12-4; 1065848-50-1
M. Wt: 157.213
InChI Key: KIGCOSULHHKUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-ethylprolinate is a proline-derived ester characterized by a pyrrolidine ring substituted with a methyl ester group at position 1 and an ethyl group at position 2. This compound is primarily synthesized through condensation reactions involving β-heteroaryl-α,β-didehydro-α-amino acid derivatives. For instance, methyl 2-[[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (compound 10) is prepared by reacting methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (2) with aromatic amines under mild acidic conditions . The structural complexity of this compound makes it a subject of interest in organic synthesis and medicinal chemistry, particularly for designing peptidomimetics or enzyme inhibitors.

Properties

IUPAC Name

methyl 2-ethylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-8(7(10)11-2)5-4-6-9-8/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGCOSULHHKUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Methyl Ester Derivatives

Methyl 2-ethylprolinate belongs to the broader class of methyl esters with cyclic or heterocyclic backbones. Key comparisons include:

Compound Name Core Structure Functional Groups/Substituents Key Applications/Properties Reference
This compound Pyrrolidine ring Methyl ester (C1), ethyl (C2) Peptidomimetics, chiral intermediates
Sandaracopimaric acid methyl ester Diterpene resin acid derivative Methyl ester, conjugated diene system Natural resin component, GC analysis
Methyl salicylate Benzene ring Methyl ester, hydroxyl group Volatile organic compound (VOC), fragrance
Methacrylic acid methyl ester α,β-unsaturated ester Methyl ester, methyl group at β-position Polymer precursor, adhesives



Key Observations :

  • Backbone Rigidity : this compound’s pyrrolidine ring provides conformational rigidity compared to linear esters like methyl salicylate, enhancing its utility in stereoselective synthesis .
  • Substituent Effects : The ethyl group at position 2 introduces steric hindrance, differentiating it from diterpene-derived esters (e.g., sandaracopimaric acid methyl ester), which exhibit planar structures suited for chromatographic separation .
  • Reactivity : Unlike α,β-unsaturated esters (e.g., methacrylic acid derivatives), this compound lacks electron-deficient double bonds, reducing susceptibility to radical polymerization .
Comparison with Ethyl Esters

Ethyl esters, such as ethyl 2-bromo-2-methylpropionate (used in hydrazine-based syntheses), differ in ester alkyl chain length and reactivity. Ethyl esters generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters, impacting their suitability in dynamic kinetic resolutions .

Functional Group Analysis
  • Methyl Ester vs. Free Acid : this compound’s ester group enhances lipophilicity compared to proline’s free carboxylic acid, improving membrane permeability in drug delivery systems.
  • Cyano-Substituted Analogues: Compounds like methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (2) feature electron-withdrawing cyano groups, increasing electrophilicity for nucleophilic additions—a property absent in this compound .

Q & A

Q. How can interdisciplinary teams standardize data collection for collaborative studies on this compound?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) with predefined templates for reaction conditions and spectral metadata. Use version-controlled databases (e.g., Benchling) to track revisions. Validate inter-lab reproducibility via round-robin testing .

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